molecular formula C16H25NO2 B8330732 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester

2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester

Cat. No.: B8330732
M. Wt: 263.37 g/mol
InChI Key: JPZJGYCPIMMHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester is an organic compound belonging to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of flavors and perfumes. This particular ester is derived from isonicotinic acid, which is a pyridine derivative. The compound’s structure includes a tert-butyl ester group, which is known for its stability and resistance to hydrolysis under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester typically involves the esterification of 2-Ethyl-6-isobutyl-isonicotinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

2-Ethyl-6-isobutyl-isonicotinic acid+tert-butyl alcoholacid catalyst2-Ethyl-6-isobutyl-isonicotinic acid tert-butyl ester+water\text{2-Ethyl-6-isobutyl-isonicotinic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-Ethyl-6-isobutyl-isonicotinic acid+tert-butyl alcoholacid catalyst​2-Ethyl-6-isobutyl-isonicotinic acid tert-butyl ester+water

Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: 2-Ethyl-6-isobutyl-isonicotinic acid and tert-butyl alcohol.

    Reduction: 2-Ethyl-6-isobutyl-isonicotinic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester largely depends on its application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at the carboxylic acid site. In drug delivery, its stability and resistance to hydrolysis ensure that the active drug is released at the desired site of action. The molecular targets and pathways involved vary based on the specific application and the nature of the compound it is interacting with .

Comparison with Similar Compounds

  • 2-Ethyl-isonicotinic acid tert-butyl ester
  • 6-Isobutyl-isonicotinic acid tert-butyl ester
  • 2-Ethyl-6-isobutyl-benzoic acid tert-butyl ester

Comparison: 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester is unique due to the presence of both ethyl and isobutyl groups on the isonicotinic acid moiety. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and stability compared to similar compounds .

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

tert-butyl 2-ethyl-6-(2-methylpropyl)pyridine-4-carboxylate

InChI

InChI=1S/C16H25NO2/c1-7-13-9-12(15(18)19-16(4,5)6)10-14(17-13)8-11(2)3/h9-11H,7-8H2,1-6H3

InChI Key

JPZJGYCPIMMHQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)OC(C)(C)C)CC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the above 2-(2-methyl-propenyl)-6-vinyl-isonicotinic acid tert-butyl ester (444 mg, 1.71 mmol) in methanol (15 mL), Pd/C (50 mg, 10% Pd) is added and the mixture is stirred under 1 atm of H2 at rt for 15 h. The catalyst is filtered off and the filtrate is evaporated. The remaining residue is purified by CC on silica gel eluting with heptane:EA 5:1 to give 2-ethyl-6-isobutyl-isonicotinic acid tert-butyl ester (391 mg) as a colourless oil; LC-MS: tR=1.15 min, [M+1]+=264.11.
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

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